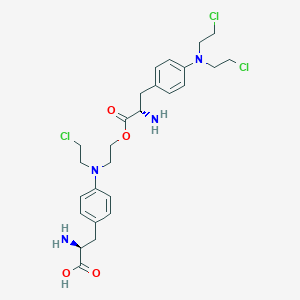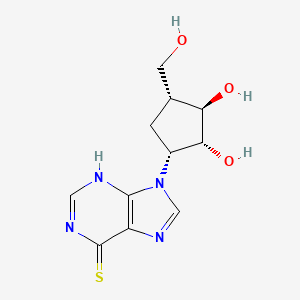
Carbocyclic-2',3'-hydroxy-ara-6-mercaptopurine nucleoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside is a modified nucleoside compound. Let’s break down its structure:
Carbocyclic: Refers to the presence of a carbon-only ring structure.
2’,3’-hydroxy: Indicates hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Ara-6-mercaptopurine: Contains the purine base (similar to adenine or guanine) with a sulfur atom (mercapto group) at position 6.
Méthodes De Préparation
The synthesis of this compound involves several steps:
Construction of the Carbocyclic Ring: Formation of the carbocyclic ring system, typically through cyclization reactions.
Introduction of Hydroxyl Groups: Addition of hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Incorporation of the Mercaptopurine Base: Attachment of the mercaptopurine base to the ribose moiety.
Industrial production methods may vary, but chemical synthesis in the laboratory is common.
Analyse Des Réactions Chimiques
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur atom or the ribose sugar.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents on the purine base or ribose can be replaced. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic reagents (e.g., alkyl halides).
Major products depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
This compound finds applications in:
Antiviral Research: Due to its structural resemblance to natural nucleosides, it may inhibit viral replication.
Cancer Therapy: Investigated for its potential as an anticancer agent.
Biochemical Studies: Used as a tool to study nucleoside metabolism.
Mécanisme D'action
The exact mechanism remains under investigation. It likely involves:
Incorporation into Nucleic Acids: The compound may be incorporated into viral or cellular DNA/RNA, disrupting replication.
Interference with Enzymes: It could inhibit enzymes involved in nucleotide synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Mercaptopurine: Lacks the carbocyclic ring but shares the mercaptopurine base.
Entecavir: A clinically used antiviral nucleoside analog.
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside stands out due to its unique carbocyclic structure.
Propriétés
Numéro CAS |
78738-53-1 |
|---|---|
Formule moléculaire |
C11H14N4O3S |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
9-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9-/m1/s1 |
Clé InChI |
CSPPGTBBWFVGTB-SQEXRHODSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


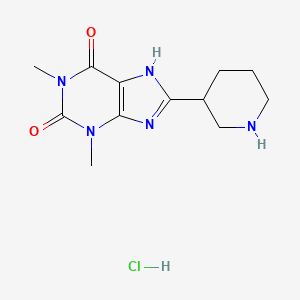

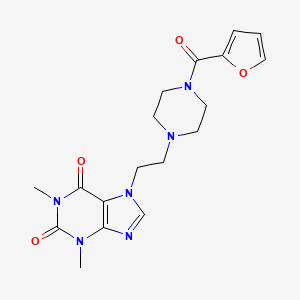

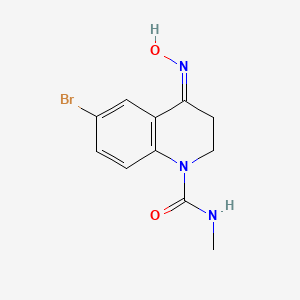

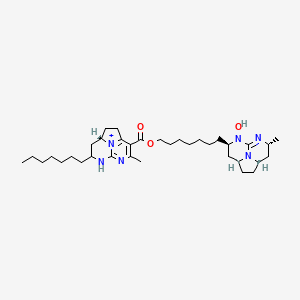

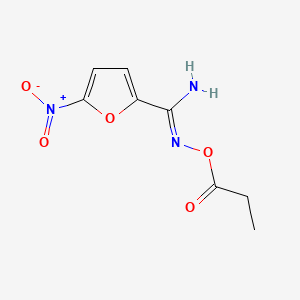
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
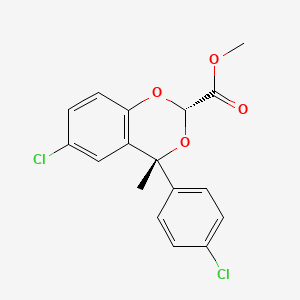
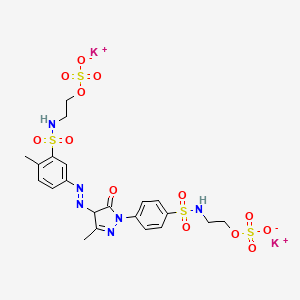
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
